molecular formula C11H10O5 B2858171 Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 60640-63-3

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2858171
CAS No.: 60640-63-3
M. Wt: 222.196
InChI Key: FKIUBGJCNKLEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-hydroxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the dioxobutanoate moiety can undergo enzymatic transformations. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propionate: Another ester with a hydroxyphenyl group, but with a different carbon chain length.

    4-(3-Hydroxyphenyl)piperidine: Contains a hydroxyphenyl group attached to a piperidine ring.

    Phenolic Antioxidants: Compounds with similar hydroxyphenyl groups that exhibit antioxidant properties.

Uniqueness

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of dioxobutanoates, characterized by a dioxobutanoic acid backbone with a hydroxylated phenyl substituent. The synthesis typically involves the reaction of dimethyl oxalate with 3-hydroxyacetophenone under controlled conditions, resulting in high yields of the desired compound .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing several biochemical pathways. For instance, it has been shown to inhibit certain metabolic processes in Salmonella Typhimurium-infected macrophages, indicating potential antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against Salmonella infections by reducing lactate dehydrogenase (LDH) release from infected cells, which is indicative of cell damage and cytotoxicity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that derivatives of this compound possess notable antioxidant capabilities, contributing to their potential therapeutic applications in preventing oxidative damage .

Case Studies and Research Findings

  • Antimicrobial Activity Against Salmonella :
    • Objective : To assess the efficacy of this compound against Salmonella Typhimurium.
    • Method : Infected macrophages were treated with varying concentrations of the compound.
    • Results : Significant reduction in LDH release was observed at a concentration of 25 μM, indicating reduced cell death compared to untreated controls .
  • Antioxidant Efficacy :
    • Study : Evaluation of the antioxidant potential of this compound and its derivatives.
    • Findings : The compound demonstrated a strong ability to scavenge free radicals and protect cellular components from oxidative damage .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialReduced LDH release in S. Typhimurium-infected cells
AntioxidantSignificant free radical scavenging ability

Table 2: Synthesis Conditions and Yields

Reaction ConditionsYield (%)Notes
Dimethyl oxalate + 3-hydroxyacetophenone at room temperature75%Optimized for high yield
Reaction in ethanol with acetic acid at elevated temperature74%Enhanced yield through solvent optimization

Properties

IUPAC Name

methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIUBGJCNKLEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.